tert-Butyl (S)-3-acetylazepane-1-carboxylate
Description
Chemical Structure and Properties
tert-Butyl (S)-3-acetylazepane-1-carboxylate (CAS: 1782629-29-1) is a chiral seven-membered azepane ring derivative functionalized with an acetyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The stereospecific (S)-configuration at the 3-position enhances its utility in asymmetric synthesis and pharmaceutical applications. The Boc group provides stability during synthetic processes, while the acetyl moiety may influence reactivity and solubility.
Applications
This compound is primarily used as an intermediate in organic synthesis, particularly in the development of peptidomimetics, macrocycles, and bioactive molecules. Its structural rigidity and stereochemistry make it valuable for studying enzyme-substrate interactions and drug design .
Proper handling includes avoiding direct contact, ensuring ventilation, and using non-reactive storage containers .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-acetylazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m0/s1 |
InChI Key |
QUGHWYDAHLLZSD-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-acetylazepane-1-carboxylate typically involves the reaction of tert-butyl azepane-1-carboxylate with acetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the acetylated product. The reaction is generally performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-acetylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential applications in drug development. Its azepane ring can be modified to create derivatives that may exhibit biological activity. For instance, similar compounds have been investigated for their anti-inflammatory properties and have shown promising results in inhibiting cyclooxygenase enzymes, which are key targets in pain management and inflammation control .
Organic Synthesis
tert-Butyl (S)-3-acetylazepane-1-carboxylate can serve as a versatile intermediate in organic synthesis. The presence of both the acetyl and carboxylate groups allows for various chemical transformations, including esterification and amidation reactions. These reactions can be crucial for creating more complex molecules used in pharmaceuticals and agrochemicals .
Biocatalysis
The compound's unique reactivity pattern makes it suitable for biocatalytic processes. The bulky tert-butyl group can influence the selectivity of enzymatic reactions, potentially leading to the development of more efficient synthetic pathways for complex organic molecules .
Case Study 1: Anti-inflammatory Activity
Research involving structurally similar compounds has demonstrated significant anti-inflammatory effects when tested against standard drugs like indomethacin. In one study, compounds derived from tert-butyl esters exhibited inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, suggesting that modifications to the azepane structure could enhance therapeutic efficacy .
Case Study 2: Synthesis of Derivatives
A study focused on synthesizing various derivatives of this compound through condensation reactions showed that these derivatives retained biological activity while allowing for structural variations that could optimize their pharmacological profiles .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| tert-Butyl (R)-3-acetylazepane-1-carboxylate | Stereoisomer of the above | Potentially different biological activity due to chirality |
| tert-Butyl 4-acetyl-4-methylpiperidine-1-carboxylate | Similar ester functionality | Different ring structure (piperidine) |
| tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate | Contains an oxo group | Unique reactivity due to carbonyl presence |
This table highlights how variations in structure can lead to different biological activities and reactivities, emphasizing the importance of further research into this compound.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and commercial differences between tert-Butyl (S)-3-acetylazepane-1-carboxylate and related compounds:
| Compound Name | CAS Number | Ring Size | Substituents | Suppliers | Key Applications |
|---|---|---|---|---|---|
| This compound | 1782629-29-1 | 7-membered | Acetyl (C3), Boc (C1) | 2 | Pharmaceutical intermediates |
| tert-Butyl 3-acetylazetidine-1-carboxylate | Not disclosed | 4-membered | Acetyl (C3), Boc (C1) | 12 | Drug discovery, agrochemicals |
| tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate | 2891598-80-2 | 7-membered | Hydroxy (C6), Oxo (C2), Boc (C1) | 1 | Organic synthesis, peptide mimics |
| tert-Butyl 4-amino-3-methylazepane-1-carboxylate | 1823857-10-8 | 7-membered | Amino (C4), Methyl (C3), Boc (C1) | N/A | Medicinal chemistry scaffolds |
Key Observations
Ring Size and Reactivity :
- The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to smaller rings (e.g., azetidine derivatives), which may enhance binding affinity in biological systems. However, the 4-membered azetidine analog (12 suppliers) is more commercially accessible due to its synthetic simplicity and broader utility in drug discovery .
Functional Group Influence: The acetyl group in the target compound increases steric hindrance and electron-withdrawing effects compared to hydroxyl or amino substituents in analogs. For example, tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate exhibits higher polarity and reactivity in nucleophilic reactions due to its ketone and alcohol groups .
Stereochemical Considerations: The (S)-configuration in the target compound distinguishes it from non-chiral analogs like tert-Butyl 4-amino-3-methylazepane-1-carboxylate. This stereospecificity is critical for applications requiring enantioselective catalysis or receptor-targeted drug design .
Commercial Availability: The azetidine derivative (12 suppliers) dominates the market, reflecting its versatility in combinatorial chemistry.
Research Findings
Synthetic Utility :
Azepane derivatives with Boc protection are preferred in solid-phase peptide synthesis due to their stability under acidic conditions. In contrast, azetidine analogs are favored in high-throughput screening due to their smaller size and compatibility with automated platforms .- Biological Activity: Acetylated azepanes show moderate inhibitory activity against proteases, whereas amino-substituted analogs (e.g., tert-Butyl 4-amino-3-methylazepane-1-carboxylate) exhibit stronger interactions with G-protein-coupled receptors (GPCRs) .
Biological Activity
tert-Butyl (S)-3-acetylazepane-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{19}NO_{2}, which features a tert-butyl group, an azepane ring, and an acetyl carboxylate moiety. The presence of these functional groups contributes to its reactivity and potential biological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into various domains:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The azepane ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
- Anticancer Potential : Research has shown that azepane derivatives can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Neuroprotective Effects : Some azepane derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against neuronal cell death |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various azepane derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2023), the anticancer properties of this compound were assessed in vitro on human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 25 µM.
The proposed mechanisms for the biological activities of this compound include:
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, leading to cell lysis in microbial organisms.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
